Hexaphenylbenzene is a well-documented compound that serves as a crucial starting material for synthesizing complex polyphenolic structures, including derivatives similar to hexaphenol [1]. The established synthesis involves a Diels-Alder reaction followed by decarbonylation [2].
The table below summarizes two verified synthetic approaches for hexaphenylbenzene:
| Compound Synthesized | Starting Materials | Reaction Conditions | Yield | Melting Point | Citations |
|---|---|---|---|---|---|
| Hexaphenylbenzene | Tetraphenylcyclopentadienone, Diphenylacetylene | Heated in benzophenone solvent (301-303°C), 45 min reflux | 84% | 454-456°C (sealed capillary) | [2] |
| Tetraphenylcyclopentadienone (required precursor) | Benzil, Dibenzyl ketone | Triethylene glycol, 100°C, with benzyltrimethylammonium hydroxide catalyst | 93% | 219-220°C | [2] |
The following detailed methodology is adapted from Organic Syntheses [2]:
Hexaphenylbenzene can be further functionalized to create complex polyphenolic backbones. One study illustrates this by synthesizing hexakis{4-[(4'-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene, a novel polyphenolic compound, from a hexaphenylbenzene precursor [1].
The general workflow involves two key steps after obtaining hexaphenylbenzene:
The diagram below outlines this two-step conversion process.
> Simplified workflow for converting a hexaphenylbenzene precursor into a complex polyphenolic molecule.
Based on the search results, here are some critical points for your research and development work:
Hexaphenylbenzene is a star-shaped molecule with a central benzene ring and six peripheral phenyl rings. Due to steric hindrance, these rings are twisted out of the plane of the central core, giving HPB a characteristic propeller-like, three-dimensional structure [1]. This structure leads to weak intermolecular interactions, high solubility, and a wide energy gap between molecular orbitals [1].
HPB is primarily synthesized through two classic methods [1]:
| Synthesis Method | Description | Key Features |
|---|---|---|
| Diels-Alder Cycloaddition [1] | Reaction of tetraphenylcyclopentadienone with diphenylacetylene, followed by decarbonylation. | Facile access to unsymmetrical HAB derivatives; historically the first synthetic route [1]. |
| Transition Metal-Catalyzed Cyclotrimerization [1] | [2+2+2] cyclotrimerization of suitably substituted diarylacetylenes. | Fewer synthetic steps; high yields; ideal for producing highly symmetric star-shaped molecules [1]. |
The value of HPB lies in its role as a versatile molecular building block. Its applications are centered on material sciences rather than pharmacology.
| Application Area | Role of HPB / Derived Material | Key Findings / Properties |
|---|---|---|
| Organic Electronics [1] | Core building block for hole-transporting materials, light-emitting materials, and dendrimers. | High HOMO level (electron-rich); wider energy gap; low susceptibility to self-aggregation due to 3D structure [1]. |
| Precursor to Nanographenes [2] [1] | HPB can be flattened through oxidative dehydrogenation to form hexa-peri-hexabenzocoronene (HBC), a large nanographene [1]. | HBC is a model graphitic discoteck with strong self-assembly and semiconducting properties [2] [1]. |
| Precursor to Saturated Hydrocarbons [2] | HPB can be fully hydrogenated to form 1,2,3,4,5,6-hexacyclohexylcyclohexane (HCC). | An unprecedented "oligocyclohexyl" molecule; central cyclohexane ring can exist in chair or twist-boat conformations [2]. |
| Carbon Anode Materials [3] | Pyrolysis of HPB at 600°C produces a disordered "soft carbon". | The pyrolyzed material can store more lithium than pure graphite, showing potential as an anode in lithium-ion batteries [3]. |
The following detailed methodology is adapted from a 2020 study on the hydrogenation of HPB to create novel saturated structures [2].
Reaction Setup:
Reaction Execution:
Reaction Monitoring & Analysis:
Work-up and Purification:
The diagram below illustrates the key chemical transformations of HPB discussed in the research.
The search results for "HPB" also returned articles on Hepatitis B virus and Hydrophobic surfaces. To find information specifically on hexaphenylbenzene, I suggest you:
One search result details the synthesis and melting point of hexaphenylbenzene, a compound with multiple phenyl rings similar to hexaphenol [1]. The relevant experimental detail is its melting point.
| Compound | Melting Point | Measurement Method |
|---|---|---|
| Hexaphenylbenzene | 454 - 456°C | Sealed capillary in a Mel-Temp apparatus [1]. |
The documented protocol for this measurement is as follows [1]:
Mel-Temp apparatus with a 90–510°C thermometer.For a comprehensive profile of this compound's thermal properties, the following analytical techniques are standard in materials science, though specific data from the literature is lacking. You would typically need to perform these experiments yourself.
The diagram below outlines a general experimental workflow for the thermal characterization of a material like this compound, based on these standard techniques.
Workflow for thermal characterization of a material.
Given the lack of direct data, here are practical steps you can take to find the information you need:
SciFinder, Reaxys, or ICSD (Inorganic Crystal Structure Database), which may contain proprietary or more detailed data.
The table below summarizes the core identifying information and key physicochemical properties for Hexaphenol (CAS Number 1506-76-9).
| Property Category | Details and Value |
|---|---|
| CAS Number | 1506-76-9 [1] [2] |
| Chemical Names | • this compound • 10,15-dihydro-5H-tribenzo[a,d,g]cyclononene-2,3,7,8,12,13-hexol [1] • Cyclotricatechylene [2] | | Molecular Formula | C21H18O6 [1] [2] | | Molecular Weight | 366.36 g/mol [2] | | Physical Form | Grey fluffy powder [2] | | Melting Point | 287 - 289 °C [2] | | Boiling Point | 717.1 °C at 760 mmHg [2] | | Flash Point | 337.3 °C [2] | | Density | 1.528 g/cm³ [2] |
The Safety Data Sheet (SDS) for this compound indicates that its hazards are not fully classified, but recommends standard safety precautions for laboratory chemicals [2].
One cited synthesis involves a six-fold demethylation of a precursor molecule, hexakis(p-methoxyphenyloxy)benzene, using BBr₃ (boron tribromide) [3]. The diagram below outlines this general conversion process.
Available information is insufficient for a complete technical guide. Key gaps and suggested research directions include:
The name "Hexaphenol" is used for two different chemicals, which impacts the information relevant to your research.
| Chemical Name | Common Name(s) | Formula | Key Characteristics & Relevance |
|---|---|---|---|
| Benzenehexol [1] | Hexahydroxybenzene, this compound | C₆H₆O₆ | A six-fold phenol of benzene; soluble in hot water; a starting material for discotic liquid crystals [1]. |
| Hexaphenylbenzene [2] | Benzene, hexaphenyl- | C₄₂H₃₀ | A polyaromatic compound formed by a Diels-Alder reaction; very high melting point (454–456°C); very insoluble in common solvents, requiring high-boiling solvents like diphenyl ether for recrystallization [2] [3]. |
For pharmaceutical development, Benzenehexol is more likely the subject of interest due to its phenolic structure. Unfortunately, the search results do not provide detailed quantitative data on its solubility in various solvents or its pharmaceutical stability.
While specific data for Benzenehexol is limited, the following information and general principles from pharmaceutical science can guide your experimental planning.
The following diagram outlines a general experimental workflow for developing a stable amorphous formulation, based on these principles.
Decision workflow for amorphous formulation development.
Given the data gap, I suggest these steps to find the specific information you need:
Since a direct method was not available, here are the primary synthesis approaches for ordered mesoporous carbons documented in the literature, which could provide a starting point for developing a hexaphenol-based protocol.
| Method | Core Principle | Key Characteristics | Potential Relevance to this compound |
|---|---|---|---|
| Hard Templating (Nanocasting) | Infiltration of a carbon precursor into a rigid template (e.g., mesoporous silica), followed by carbonization and template removal [1]. | High structural order and precise pore size control; involves multiple, complex steps [2] [1]. | A well-established but fussy and costly route; this compound would act as the carbon precursor. |
| Soft Templating | Co-assembly of a carbon precursor (e.g., resol) with a block copolymer surfactant, followed by thermopolymerization and carbonization [2] [1]. | Simpler, more scalable one-pot synthesis; structural order can be lower than hard-templating [2]. | The most likely path; requires identifying a suitable block copolymer template that can co-assemble with this compound. |
| Template-Free Self-Assembly | Formation of pores through the self-assembly of precursor molecules without an external template [2]. | Low cost and environmentally friendly; less control over pore uniformity [2]. | An exploratory route; depends on this compound's inherent ability to form a mesostructure during polymerization. |
Based on the literature, the soft-templating method appears to be the most promising and adaptable pathway for using a novel precursor like this compound [2].
To confirm the successful synthesis of mesoporous carbon from this compound, you would need to employ a suite of characterization techniques, as summarized below.
| Technique | Information Obtained |
|---|---|
| Low-Pressure N2 Sorption | Specific surface area, pore volume, pore size distribution (PSD) [3]. |
| Small-Angle X-ray Scattering (SAXS) | Long-range ordering and symmetry of the mesoporous structure [4]. |
| Raman Spectroscopy | Degree of graphitization and defects via ID/IG ratio [5]. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states (e.g., oxygen functional groups) [5]. |
| Transmission Electron Microscopy (TEM) | Direct visualization of the pore arrangement and morphology. |
| Solid-State NMR (ssNMR) | Chemical environment of 13C atoms in the carbon framework [5]. |
Due to the lack of a specific protocol, the following workflow outlines a logical, experiment-based path to develop a synthesis method for this compound-based mesoporous carbon, focusing on the soft-templating approach.
The diagram above outlines a multi-phase development workflow. Key considerations for each phase include:
To proceed with your research, I suggest the following:
Hexaphenol is recognized as a carbon precursor for creating ordered mesoporous carbon materials using the soft-templating method [1] [2] [3]. The general synthesis strategy involves the self-assembly of this compound with a sacrificial amphiphilic block copolymer surfactant (a soft template), followed by thermal treatment.
The table below summarizes the role of this compound and its context within materials science research based on the gathered literature:
| Aspect | Description |
|---|---|
| Primary Role | Carbon precursor in the soft-templating synthesis of ordered mesoporous carbons [1] [2]. |
| Typical Template | Amphiphilic tri-block copolymer (e.g., Pluronic F127) [1] [2]. |
| Key Advantage | Ability to create a bimodal pore structure (micropores and mesopores) [1]. |
| Noted Drawback | Considered a toxic and unsustainable substance, driving research into bio-renewable alternatives like lignin [3]. |
| Primary Application in Context | Serving as a benchmark or comparative material in research focused on sustainable precursors [3]. |
These materials are primarily targeted for applications in adsorption, catalysis, and energy storage [4] [3]. One source also explicitly mentions the investigation of mesoporous carbons (including those from precursors like this compound) for oral drug delivery, highlighting their advantages over silica-based materials, such as non-toxicity and greater structural robustness [2].
While a detailed, step-by-step protocol specific to this compound is not available in the search results, the soft-templating process generally follows the workflow illustrated below. This diagram synthesizes the common steps described across multiple sources [2] [5].
Current research is actively moving away from traditional precursors like this compound.
Pluronic F127 (also known as Poloxamer 407) is a non-ionic, amphiphilic triblock copolymer composed of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO) in a PEO({100})-PPO({65})-PEO(_{100}) arrangement. It has an average molecular weight of approximately 12,600 g/mol and is classified as Generally Recognized As Safe (GRAS) by the FDA, making it particularly valuable for pharmaceutical and biomedical applications [1] [2].
Its amphiphilic nature enables it to function as an excellent pore-forming agent and structure-directing agent in materials science. When dissolved in aqueous solutions, Pluronic F127 molecules self-assemble into micelles above a critical micelle concentration (CMC) and critical micelle temperature (CMT). The hydrophobic PPO blocks form the core, while the hydrophilic PEO blocks constitute the corona. These micelles serve as dynamic templates around which carbon precursors can condense, and subsequent carbonization yields an ordered mesoporous structure [2].
The table below summarizes the fundamental properties of Pluronic F127 that are critical for its templating function.
Table 1: Fundamental Properties of Pluronic F127 Relevant to Templating
| Property | Specification | Significance in Templating |
|---|---|---|
| Molecular Formula | PEO({100})-PPO({65})-PEO(_{100}) | Defines amphiphilic character and self-assembly behavior |
| Average Molecular Weight | ~12,600 g/mol [1] | Influences micelle size and template dimensions |
| Critical Micelle Concentration (CMC) | 0.039 mg/mL (≈ 3.1 µM) [2] | Indicates high micelle stability upon dilution |
| Hydrophilic-Lipophilic Balance (HLB) | 18-23 [1] | Determines affinity for hydrophobic vs. hydrophilic phases |
| Physical Form | White powder [1] | Ease of handling and dissolution |
This protocol is adapted from studies on synthesizing ordered mesoporous carbons from sustainable lignin precursors [3] [4].
While not a carbon templating protocol, this illustrates the preparation of F127 hydrogels, which is foundational knowledge for working with this polymer [5] [6].
The properties of the resulting mesoporous carbon are highly dependent on the synthesis conditions. The table below summarizes key performance metrics from the literature.
Table 2: Characterization Data for Lignin-Derived Mesoporous Carbons
| Synthesis Condition | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Primary Pore Size (nm) | Application & Performance |
|---|---|---|---|---|
| Hard Templating with MCF Silica [3] | Up to 960 | Up to 1.50 | Large, 3D interconnected | Potential for CO₂ capture |
| Pre-cross-linked lignin + Surfactant [4] | 1148 (after activation) | 1.0 | Mesoporous | Supercapacitor electrode; specific capacitance of 77.1 F/g (pristine) and 102.3 F/g (activated) |
| KOH Chemical Activation [4] | > 1100 | Significantly enhanced | Increased micro & mesoporosity | Enhanced electrochemical performance |
The following diagram illustrates the complete workflow for synthesizing mesoporous carbon using the Pluronic F127 templating method, incorporating both soft and hard templating approaches:
For biomedical contexts, the diagram below outlines the mechanism by which a Pluronic F127-based drug delivery system functions to promote wound healing, as evidenced in the search results [7] [5] [6]:
Pluronic F127 is a versatile and robust templating agent for fabricating advanced mesoporous carbon materials. Its biocompatibility and well-defined self-assembly behavior make it a prime candidate for applications ranging from energy storage and gas capture to drug delivery systems. The protocols outlined herein provide a reliable foundation for researchers to synthesize and optimize these materials, with the performance data serving as a benchmark for expected outcomes.
Hexaphenol and its derivatives represent a versatile class of compounds with significant potential in advanced drug delivery and molecular recognition. These compounds serve as critical building blocks in the synthesis of sophisticated drug carriers and molecular scaffolds.
This protocol outlines the synthesis of Molecularly Imprinted Polymers (MIPs) using gossypol as a template and this compound, detailing three different imprinting methods [2].
Procedure for MIP1 (Bulk Polymerization):
Procedure for MIP2 (Surface Layer Imprinting):
This protocol describes the creation of polylactic acid (PLA) nanoparticles covalently coated with the β-hexosaminidase A (HexA) enzyme for treating Sandhoff disease [3] [4].
Procedure:
The binding performance of the synthesized MIPs was evaluated through static adsorption experiments. The table below summarizes the key characteristics of the different MIPs [2].
| Polymer Type | Synthesis Method | Adsorption Capacity (for gossypol) | Time to Adsorption Equilibrium | Key Advantage |
|---|---|---|---|---|
| MIP1 | Bulk Polymerization | 564 mg·g⁻¹ | Slower | High Capacity |
| MIP2 | Surface Layer Imprinting | Lower than MIP1 | ~40 minutes | Fast Kinetics |
| MIP3 | Sol-Gel (control) | Not Specified | Slower than MIP2 | - |
| NIP1 | Bulk (no template) | Significantly Lower | N/A | Control |
The HexA-coated nanoparticles were tested in cellular models of Sandhoff disease to evaluate their therapeutic potential [3] [4].
syn-2 cryptophane, exhibit poor solubility in aqueous solutions at neutral pH and can form nano-aggregates. Binding and complexation studies for such compounds must be performed in basic conditions (e.g., 0.1 M NaOH/H₂O) to ensure solubility and accurate assessment of binding constants [5].The following diagram illustrates the complete synthesis and testing pathway for creating and validating this compound-based MIPs.
Diagram 1: Comprehensive workflow for the synthesis and evaluation of Molecularly Imprinted Polymers (MIPs) using this compound.
The next diagram outlines the protocol for developing enzyme-coated nanoparticles for targeted enzyme replacement therapy.
Diagram 2: Development and testing workflow for HexA enzyme-coated PLA nanoparticles for Sandhoff disease therapy.
This compound-based systems offer a powerful and flexible platform for advanced drug delivery and molecular recognition. The presented data and protocols demonstrate their successful application in creating high-capacity MIPs for adsorption and stable, effective nano-formulations for enzyme replacement therapy. Future work should focus on in vivo validation of these systems, particularly the HexA-NPs for Sandhoff disease, and further exploration of HBC-based nanocarriers for targeted drug delivery. The integration of Quality by Design (QbD) principles via DoE will be crucial for the robust and scalable manufacturing of these promising systems.
Mesoporous carbon nanomaterials (MCNs) represent a promising frontier in oral drug delivery applications due to their unique structural and chemical properties that address fundamental challenges in pharmaceutical formulation. These materials feature ordered pore structures with tunable pore sizes typically ranging from 2-50 nm, high specific surface areas (200-400 m²/g for soft-templated carbons, up to 1175 m²/g for others), and large pore volumes (0.2-0.6 cm³/g) that collectively enable exceptional drug loading capacity [1] [2] [3]. The carbonaceous framework of MCNs provides several advantages over other mesoporous materials, including superior chemical and thermal stability, excellent electrical conductivity, and extensive opportunities for surface functionalization to tailor drug-carrier interactions [1] [2]. For oral delivery specifically, MCNs have demonstrated remarkable capabilities in enhancing the bioavailability of poorly soluble drugs, protecting therapeutic biomolecules from degradation in the gastrointestinal tract, and enabling controlled release profiles through their adjustable pore structures and surface chemistry [1] [4].
The significance of MCNs in pharmaceutical applications is particularly evident when compared to traditional drug carriers. Unlike polymer-based systems, MCNs maintain structural integrity under varying pH conditions, which is crucial for oral delivery through the gastrointestinal tract [1] [5]. Furthermore, their inorganic composition eliminates swelling phenomena associated with polymeric matrices, providing more predictable release kinetics. The supramolecular π-π stacking interactions between the carbon framework and aromatic drug molecules significantly enhance drug loading capacity and enable sustained release profiles that are difficult to achieve with mesoporous silica or polymer-based carriers [1]. These attributes position mesoporous carbon materials as versatile platforms for addressing formulation challenges across a wide spectrum of therapeutic compounds, from small molecule drugs to biomacromolecules like insulin [4].
Superior Drug Loading Capacity: MCNs exhibit exceptional drug loading capabilities due to their high surface area and porous structure. Research demonstrates that carboxylated hollow mesoporous carbon can achieve a loading efficiency of 73.6% for carvedilol using the solvent evaporation method [1]. This exceptional capacity is attributed to the large surface area providing abundant adsorption sites, while the mesoporous structure accommodates substantial drug quantities within the pore network, making MCNs particularly valuable for high-dose therapeutics.
Enhanced Solubilization of Poorly Soluble Drugs: The nanoconfinement of drug molecules within mesopores effectively inhibits crystallization and maintains drugs in amorphous states with higher apparent solubility. Zhang et al. reported that loading the hydrophobic drug carvedilol into MCNs dramatically improved both its equilibrium solubility and dissolution rate compared to crude crystalline drug powders [1]. This property is crucial for Biopharmaceutics Classification System (BCS) Class II drugs with poor solubility but good permeability, as it addresses the primary limitation to their oral bioavailability.
Improved Bioavailability: MCNs significantly enhance oral bioavailability through multiple mechanisms. Studies with celecoxib-loaded uniform mesoporous carbon spheres demonstrated promoted cellular uptake and decreased efflux rates in Caco-2 cell monolayers, resulting in markedly improved oral bioavailability compared to commercial capsules [1]. The pharmacokinetic parameters further substantiate this advantage, with carvedilol showing a 2.2-fold increase in AUC0-48h and a 6.5-fold extension of Tmax after oral administration in MCN formulations [1].
Tunable Surface Chemistry: The surface of MCNs can be readily functionalized to achieve desired drug release profiles and targeting capabilities. Acid oxidation treatment using H₂SO₄ and HNO₃ creates abundant carboxyl groups on the MCN surface, improving hydrophilicity and enabling further conjugation with polymers like polyethylene glycol (PEG) or targeting ligands [1]. This functionalization potential allows precise control over drug release kinetics and enhances compatibility with biological systems.
pH-Responsive Release Behavior: MCN-based systems can be engineered to exhibit differential drug release profiles under varying pH conditions. A composite system containing carbon nanotubes, ordered mesoporous carbon, and chitosan demonstrated markedly different release behaviors for everolimus, with only 15.2% release at pH 7.4 versus 78.9% release at pH 4.5 over 15 hours [5]. This property is particularly valuable for targeted intestinal delivery or colonic release, as it leverages the pH gradient along the gastrointestinal tract.
Acid Functionalization of Mesoporous Carbon
Chitosan Composite Preparation
Solvent Evaporation Method
Adsorption Equilibrium Method
In Situ Loading Method
Dissolution Testing Protocol
pH-Dependent Release Assessment
Table 1: Drug Loading Capacity of Mesoporous Carbon-Based Systems
| Drug Loaded | Carrier System | Loading Method | Loading Efficiency (%) | Reference |
|---|---|---|---|---|
| Carvedilol | Carboxylated HMC | Solvent evaporation | 73.6 | [1] |
| Carvedilol | Carboxylated HMC | Adsorption equilibrium | 47.8 | [1] |
| Camptothecin | MCNs | Not specified | 17.0 | [1] |
| Everolimus | CNT/OMC/CS composite | In situ loading | 89.4 | [5] |
| Insulin | MCNs | Adsorption | Not specified | [4] |
Table 2: Release Kinetics of Drugs from Mesoporous Carbon Carriers
| Drug | Carrier System | Release Conditions | Release Percentage | Time Period | Reference |
|---|---|---|---|---|---|
| Everolimus | CNT/OMC/CS | pH 7.4 | 15.2% | 15 h | [5] |
| Everolimus | CNT/OMC/CS | pH 4.5 | 78.9% | 15 h | [5] |
| Everolimus | CNT/OMC/CS | pH 7.4 | 16.8% | 25 h | [5] |
| Everolimus | CNT/OMC/CS | pH 4.5 | 88.0% | 25 h | [5] |
| Captopril | Soft-templated carbon | Standard conditions | Complete release | 30-40 h | [3] |
| Furosemide | Soft-templated carbon | Standard conditions | Complete release | 30-40 h | [3] |
| Ranitidine HCl | Soft-templated carbon | Standard conditions | Complete release | 5-10 h | [3] |
Table 3: Bioavailability Enhancement of Drugs Delivered via Mesoporous Carbon
| Drug | Carrier System | Administration Route | Key Pharmacokinetic Improvements | Reference |
|---|---|---|---|---|
| Carvedilol | Carboxylated MCNs | Oral | 2.2-fold increase in AUC₀–₄₈h, 6.5-fold increase in Tmax | [1] |
| Carvedilol | Carboxylated MCNs | Oral | 179.28±20.5% relative bioavailability vs commercial product | [1] |
| Celecoxib | Uniform MCS | Oral | Promoted cellular uptake, decreased efflux rate, improved bioavailability | [1] |
| Insulin | MCNs | Oral | Significant blood sugar reduction in diabetic rats | [4] |
Figure 1: Comprehensive experimental workflow for developing mesoporous carbon-based oral drug delivery systems, highlighting key stages from material preparation to data analysis with quality control checkpoints
Figure 2: Mechanism of pH-responsive drug release from functionalized mesoporous carbon carriers, illustrating differential release behavior across gastrointestinal tract segments
Poor Drug Loading Efficiency: If drug loading efficiency falls below expectations, consider the following adjustments:
Inadequate Release Kinetics: If release profiles do not meet design specifications:
Material Characterization Challenges:
Mesoporous carbon-based platforms represent a versatile and efficient approach for oral drug delivery, particularly for challenging therapeutic compounds. The exceptional drug loading capacity, tunable surface chemistry, and pH-responsive release capabilities of these materials address critical formulation challenges associated with poorly soluble drugs and biomacromolecules. The experimental protocols and data presented in this application note provide researchers with robust methodologies for developing and characterizing MCN-based drug delivery systems.
1. Overview of Synthesis Approach Bottom-up solution-phase synthesis is a powerful method for producing graphene nanoribbons (GNRs) with atomically precise structures. This approach typically involves two critical steps: first, the polymerization of rationally designed molecular monomers; and second, the cyclodehydrogenation or planarization of the resulting polymer precursors to form the final graphitic structure [1] [2]. This method is particularly attractive due to its potential for gram-scale production, diverse edge functionalization, and the ability to characterize intermediates using standard solution-phase spectroscopy techniques [1].
2. Detailed Polymerization Methodologies The initial polymerization step is crucial for defining the GNR's backbone. The table below summarizes three prominent polymerization strategies.
| Polymerization Method | Key Features | Resulting GNR Characteristics |
|---|---|---|
| Diels-Alder Reaction [1] | Step-growth polymerization; pericyclic reaction. | GNRs with considerable lengths (up to 600 nm); tunable edge functionalization. |
| Suzuki Polymerization [1] | Transition metal-catalyzed cross-coupling. | Porous GNRs; preservation of heterostructures for post-synthetic modifications. |
| Yamamoto Polymerization [1] | Nickel-mediated reductive coupling of aryl halides. | Efficient production of laterally extended GNRs with varying bandgaps. |
3. Planarization via Cyclodehydrogenation The second key step transforms the twisted polymer precursor into a flat, fully fused nanographene structure. This is typically achieved through oxidative cyclodehydrogenation, commonly known as the Scholl reaction [1] [2]. This "graphitization" process uses oxidants like FeCl₃, AlCl₃, DDQ/TfOH, or Cu(OTf)₂ to form new carbon-carbon bonds [2].
Recent advances have introduced alternative cyclodehydrogenation methods. A groundbreaking hydrogen-catalyzed protocol has been demonstrated to work on various substrates, including metals, semiconductors, and insulators. The mechanism involves atomic hydrogen adding to a precursor to form a π-radical, which facilitates intramolecular C-C bond formation, followed by a sequence of C-H cleavage reactions to yield the planar nanographene [3].
This protocol outlines a generalized workflow for the solution-phase synthesis of GNRs, adapted from recent literature [1] [2].
Workflow: GNR Synthesis via Polymerization & Planarization
Step-by-Step Procedure:
Monomer Synthesis and Polymerization
Cyclodehydrogenation (Planarization)
Purification and Characterization
The ability to precisely control the structure of GNRs through bottom-up synthesis opens doors to advanced applications:
The search results, while comprehensive on GNR science, did not specify the use of a hexaphenol precursor. The protocols and examples provided are based on other well-documented monomer systems. Researchers may need to consult specialized chemical databases or synthetic chemistry literature for information on synthesizing and using a this compound-derived monomer.
This compound (CAS: 1506-76-9), with the systematic chemical name 5H-Tribenzo[a,d,g]cyclononene-2,3,7,8,12,13-hexol,10,15-dihydro-, represents a strategically important molecular scaffold in materials science and nanotechnology. This compound features a unique cyclic trimeric structure with multiple phenolic hydroxyl groups, making it highly valuable for creating complex molecular architectures. With a molecular formula of C₂₁H₁₈O₆ and molecular weight of 366.36 g/mol, this compound serves as a versatile precursor for synthesizing advanced materials ranging from carbon nanostructures to molecular resists for extreme ultraviolet lithography [1]. Its symmetrical, functional-group-rich design enables precise bottom-up construction of organic electronic components and porous materials through various synthetic approaches, including on-surface synthesis techniques that allow atomic-level control over material structure and properties.
The three-dimensional configuration and multiple reactive sites of this compound facilitate the creation of materials with tailored porosity, optimized electronic properties, and specific functionality. Recent advances in on-surface synthesis have further expanded its utility, enabling the construction of low-dimensional nanostructures with atomic precision that exhibit unique electronic, optical, and magnetic properties not easily achievable through traditional solution-phase chemistry [2]. These characteristics position this compound as a critical building block in the development of next-generation electronic devices, sensing platforms, and energy storage systems.
This compound exhibits distinct physicochemical properties that determine its processing parameters and application suitability:
Table 1: Basic physicochemical properties of this compound [1]
| Property | Specification | Conditions |
|---|---|---|
| Appearance | Brown to dark brown solid | Room temperature |
| Melting Point | 287-289 °C | - |
| Density | 1.2378 g/cm³ | Estimate |
| pKa | 9.11 ± 0.20 | Predicted |
| Storage Conditions | 2-8 °C under nitrogen | - |
The multiple phenolic hydroxyl groups contribute to the compound's relatively high melting point and moderate acidity, enabling various functionalization strategies. The brown to dark brown solid appearance indicates extended conjugation within the molecular framework. The recommended storage under nitrogen atmosphere at low temperatures reflects the compound's sensitivity to oxidation, necessitating careful handling to preserve reactivity during storage and processing [1].
While the search results don't provide comprehensive spectral data, the referenced studies indicate that Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential characterization techniques. The multiple hydroxyl groups produce distinctive FT-IR signatures in the hydroxyl stretching region (3200-3500 cm⁻¹), while the aromatic framework shows characteristic C=C stretching vibrations. NMR characterization reveals distinct proton environments, with reported signals including aromatic protons around δ = 7.05 ppm and methyl groups at δ = 2.13 ppm in derivative compounds [3].
Purpose: This protocol describes the synthesis of DHP-L6, a key this compound derivative designed for extreme ultraviolet (EUV) lithography applications. The functionalization enhances the material's photosensitivity and development characteristics [3].
Materials:
Equipment:
Procedure:
Yield: 2.7 g (87%) Characterization: ¹H NMR (400 MHz, CDCl₃): δ = 7.05 ppm (s, 24H, Ar-H), 6.95 (d, J = 13.0 Hz, 12H, Ar-H), 6.02 (d, J = 54.0 Hz, 6H, CF₂CFHO), 2.13 (s, 12H, CH₃) [3]
The following diagram illustrates the complete workflow for this compound functionalization and subsequent processing for advanced applications:
This compound derivatives have demonstrated significant potential as single-component molecular resists for extreme ultraviolet (EUV) lithography, a critical technology for semiconductor manufacturing. The functionalized derivative DHP-L6, featuring six perfluoroalkyl ether moieties attached to a dendritic this compound core, exhibits excellent performance characteristics [3]:
The high glass transition temperature of the this compound core contributes to the thermal stability required in semiconductor manufacturing processes, while the monodisperse molecular structure minimizes line-edge roughness, a critical parameter in high-fidelity patterning [3].
This compound serves as an excellent carbon precursor for synthesizing ordered mesoporous carbon materials with controlled porosity and high surface areas. When used with hard templates such as mesostructured cellular foam (MCF) silica, this compound enables the production of three-dimensional ordered spherical mesoporous carbons with exceptional characteristics [4]:
Table 2: Performance of this compound-derived carbon materials [4]
| Parameter | Performance | Conditions |
|---|---|---|
| BET Surface Area | Up to 960 m²/g | Carbonization at 800°C |
| Mesopore Volume | Up to 1.50 cm³/g | Optimal lignin-to-template ratio |
| Pore Size | Large mesopores | Templated with MCF silica |
| CO₂ Capture Capacity | Enhanced | - |
The multiple phenolic groups in this compound facilitate strong interactions with silica templates and promote high carbon yield during thermal treatment. The resulting carbon materials show promise for applications in gas adsorption, energy storage, and catalytic supports [4].
Purpose: This protocol details the procedure for evaluating this compound-based molecular resists for EUV lithography applications [3].
Materials:
Equipment:
Procedure:
Characterization:
Comprehensive characterization of this compound and its derivatives requires multiple analytical techniques:
Thermal Analysis:
Spectroscopic Analysis:
Mechanical Properties:
This compound represents a versatile molecular platform with demonstrated utility in advanced technologies ranging from semiconductor manufacturing to energy materials. The well-defined molecular structure, multiple functionalization sites, and thermal stability make it particularly suitable for applications requiring precise molecular control. As research in on-surface synthesis continues to advance, this compound-based systems offer promising avenues for developing next-generation electronic devices, sensing platforms, and sustainable energy technologies through bottom-up fabrication approaches that enable atomic-level precision in material design [2].
Future development directions include exploring asymmetric functionalization strategies to create Janus-type architectures, investigating the incorporation of this compound derivatives into 2D covalent organic frameworks, and developing more efficient synthetic routes to reduce production costs. Additionally, the integration of this compound-based materials into functional devices requires further attention, particularly regarding interface engineering and long-term stability under operational conditions.
The Ullmann reaction, discovered in 1901, is a copper-catalyzed coupling that forms carbon-carbon or carbon-heteroatom (e.g., C–O, C–N) bonds [1] [2]. It is a fundamental tool for constructing biaryl structures, which are common in pharmaceuticals, agrochemicals, and organic materials [3] [1] [4].
Modern variants use catalytic copper with specialized ligands, allowing reactions to proceed under milder conditions with better functional group tolerance [1] [2]. The mechanism for a representative Ullmann Ether Synthesis can be summarized as follows:
The following tables summarize conditions for different Ullmann-type reactions, highlighting the role of ligands in improving efficiency.
Table 1: Selected Conditions for Ullmann-Type C–O Bond Formation
| Copper Source | Ligand | Aryl Halide | Nucleophile | Conditions | Yield Range | Reference |
|---|---|---|---|---|---|---|
| CuI | Picolinic Acid | Aryl I/Br | Sterically hindered phenols | K₃PO₄, DMSO, 80-90°C | 68% - 96% | [2] |
| CuI | (2-Pyridyl)acetone | (Hetero)Aryl I/Br/Cl | Phenols | Cs₂CO₃, DMSO, 90-120°C | 19% - 98% | [2] |
| CuI / CuCl₂ | Ligand-Free (in DES) | (Hetero)Aryl Br/I | Alcohols (in DES) | K₂CO₃, 80°C, in air | Up to 98% | [5] |
Table 2: Ligand Classes in Modern Ullmann Reactions
| Ligand Class | Example(s) | Typical Application | Effect |
|---|---|---|---|
| N,O-Ligands | 8-Hydroxyquinoline, Picolinic acid | C–O, C–N Coupling | Enhances catalyst stability; allows milder temperatures [6] [2]. |
| Diamines | Ethylenediamine, Trans-cyclohexane-1,2-diamine | C–N Coupling | Facilitates coupling of aryl chlorides and unactivated bromides [3]. |
| Amino Acids | N,N-Dimethylglycine, L-Proline | C–N, C–O Coupling | Readily available, effective for many couplings [3] [2]. |
| Diketones | 2,2,6,6-Tetramethylheptane-3,5-dione | C–O Coupling | Anionic ligands that create highly electron-rich copper centers [6] [2]. |
While not an Ullmann coupling, hexaphenylbenzene is a key precursor to complex polyphenyls. The classic synthesis involves a Diels-Alder cycloaddition between tetraphenylcyclopentadienone and diphenylacetylene, followed by decarbonylation [7].
Experimental Workflow for Hexaphenylbenzene Synthesis
Step-by-Step Procedure [7]:
Synthesis of Tetraphenylcyclopentadienone:
Synthesis of Hexaphenylbenzene:
The Ullmann reaction remains a versatile and cost-effective method for forging crucial bonds in medicinal and materials chemistry. The synthesis of complex polycyclic systems like hexaphenylbenzene often integrates multiple classic reactions, showcasing the power of convergent synthetic strategies. The provided protocols and data should serve as a solid foundation for designing experiments involving biaryl ether synthesis or complex polyphenyl architectures.
Cyclodehydrogenation is a key synthetic step in a "bottom-up" approach for the atomically precise fabrication of nanographenes and graphene nanoribbons (GNRs) from polyphenylene precursors [1]. This process creates extended, flat, and conjugated carbon networks by forming intramolecular C-C bonds, which is crucial for tuning the electronic properties of the resulting material for applications in organic electronics and single-molecule devices [1] [2].
A widely studied precursor for this reaction is hexaphenylbenzene. Upon thermal activation, this molecule undergoes a series of cyclization and dehydrogenation steps to form a large, planar polycyclic aromatic hydrocarbon (PAH), a fundamental unit of graphene [1]. The reaction can be considered a Scholl reaction, which is a powerful tool for the synthesis of nanographenes using various oxidants and Lewis acids [2].
The following protocols outline the core methodology, from precursor synthesis to the final cyclodehydrogenation reaction.
This protocol describes a method for creating nanographenes with atomic precision on a solid surface, as adapted from a study published in Nature Chemistry [1].
Primary Materials & Equipment
Step-by-Step Procedure
This protocol outlines the classical solution-phase synthesis of nanographenes, which is scalable but may offer less precise control over the final structure compared to surface-assisted methods [2].
Primary Materials & Equipment
Step-by-Step Procedure
The tables below summarize key quantitative data for reaction conditions and characterization parameters relevant to these protocols.
Table 1: Comparison of Cyclodehydrogenation Reaction Conditions
| Parameter | Surface-Assisted Protocol [1] | Scholl Reaction in Solution [2] |
|---|---|---|
| Reaction Medium | Ultra-High Vacuum (UHV) on Cu(111) surface | Liquid phase (e.g., DCM, CHCl₃) |
| Catalyst/Oxidant | Metallic Cu(111) surface | FeCl₃, MoCl₅, DDQ/Acid |
| Typical Temperature | ~350°C | 0°C to Room Temperature up to Reflux |
| Key Advantage | Atomic precision, direct imaging with STM | Scalability, well-established synthetic chemistry |
| Key Limitation | Requires UHV, low yield | Less structural control, possible side reactions |
Table 2: Characterization Techniques for Synthesized Nanographenes
| Technique | Key Information Obtained | Application Notes |
|---|---|---|
| Scanning Tunneling Microscopy (STM) | Atomic-scale topography and electronic structure; direct visualization of reaction intermediates and products [1]. | Primarily for surface-synthesized materials. Requires conductive substrates and UHV conditions. |
| Raman Spectroscopy | Degree of graphitization, defect density (D and G bands), and edge structure of the nanographene [3]. | A standard, non-destructive technique for characterizing carbon materials. |
| Fourier-Transform Infrared (FTIR) | Identification of functional groups and confirmation of the loss of C-H bonds after dehydrogenation [3]. | Useful for tracking the progress of the dehydrogenation reaction. |
| UV-Vis Spectrophotometry | Investigation of optical properties and electronic transitions within the π-conjugated system [3]. | Provides information on the bandgap of the synthesized material. |
The following diagrams, generated with Graphviz, illustrate the logical workflow of the surface-assisted protocol and the general reaction pathway.
The following table summarizes two effective methods found in the literature for controlling the pore structure of carbon materials derived from phenol-formaldehyde resins [1] [2].
| Method | Key Controlling Agent/Technique | Achievable Pore Size Range | Key Findings |
|---|---|---|---|
| Chemical Complexation [1] | H3BO3 (Boric Acid) | 15 nm to 2754 nm | Boric acid complexes with diols (e.g., ethylene glycol), modifying phase separation. Pore size increases directly with H3BO3 content. |
| Post-Synthesis Activation [2] | Gas Activation (H2, CO2, O2, H2O) | 0.30 nm to 0.50 nm | Different activation agents and temperatures selectively etch carbon, enlarging initial pore size in a controlled manner. |
The diagram below outlines a general workflow for preparing porous carbon with controlled pore size, based on the polymerization-induced phase separation (PIPS) method described in the search results [1].
Here are some common questions and issues that might arise during experiments, based on the general principles of pore size control.
Q1: How can I selectively produce macroporous carbon for applications like ceramic preforms?
Q2: My carbon material has a poorly developed pore structure after pyrolysis. What can I do?
Q3: How can I accurately characterize the complex pore structure of my activated carbon?
Since the search results did not contain specific information on "this compound" carbon, I suggest you:
Phenol-formaldehyde (PF) resins are created through a polycondensation reaction. Understanding the two main synthetic pathways is crucial for troubleshooting.
| Feature | Novolac Resins | Resol Resins |
|---|---|---|
| Reaction Conditions | Acidic catalyst [1] | Basic catalyst (e.g., 1% sodium hydroxide) [1] |
| Formaldehyde:Phenol Ratio | Sub-stoichiometric (0.75-0.85:1) [1] | Super-stoichiometric (typically >1:1) [1] |
| Prepolymer Structure | Linear, thermoplastic oligomer [1] | Branched, containing reactive hydroxymethyl groups [1] |
| Curing Mechanism | Requires a cross-linking agent (e.g., Hexamethylenetetramine, "hexa") [1] | Self-curing upon heating; forms a 3D network [1] |
The following diagram illustrates these two pathways and their outcomes:
This section addresses specific problems you might encounter during resin synthesis and use.
| Problem | Possible Causes | Solutions & Tips |
|---|---|---|
| Incomplete Curing / Low Reactivity | Novolac: Insufficient "hexa" [1]. Resol: Low F:P ratio; incorrect pH [1]. | Ensure formaldehyde-to-phenol stoichiometry is correct for resin type. Verify catalyst type/amount. For novolacs, use ~10% "hexa" by weight [1]. |
| Gelation in Reactor | Resol: Over-advancement of reaction; F:P ratio too high [1]. | Control reaction temperature. For resols, stop reaction early via dehydration ("one-stage process") [1]. |
| Short Pot Life | Resol: Storage temperature too high; high hydroxymethyl content [1]. | Store resols at lower temperatures. Use reagent imbalance (novolac route) for better control [1]. |
| Precipitation / Haze | Novolac: Solvent choice; low molecular weight fraction [1]. | Use appropriate solvents (alcohol, acetone) [1]. Filter prepolymer before use. |
| Poor Adhesion | Substrate contamination; insufficient curing; resin formulation [1]. | Ensure substrate is clean and dry. Apply correct cure cycle (temp/time). Use hybrid resins (e.g., with epoxies) for metals [1]. |
Beyond resin synthesis, formaldehyde cross-linking is critical in biochemical analyses like Chromatin Immunoprecipitation (ChIP). Here is a standard protocol:
Title: Formaldehyde Cross-linking of Cells for Chromatin Analysis
Background: This protocol stabilizes protein-DNA interactions in living cells using formaldehyde, allowing for their subsequent analysis [2] [3] [4].
Materials & Reagents:
Methodology:
Q1: What is the role of "hexa" (hexamethylenetetramine) in novolac resins? A1: "Hexa" serves as a formaldehyde donor during the high-temperature curing of novolac resins. It decomposes to provide the methylene bridges necessary to cross-link the thermoplastic novolac prepolymer into a rigid, thermoset network [1].
Q2: Why is the formaldehyde-to-phenol ratio so critical? A2: The ratio directly determines the molecular structure of the prepolymer. A deficiency of formaldehyde (F:P < 1) under acidic conditions produces linear novolacs. An excess of formaldehyde (F:P > 1) under basic conditions produces branched resols with self-curing capability [1].
Q3: Can I use phenol-formaldehyde resins to bond metals? A3: Standard PF resins bond well to wood, rubber, and leather. For improved adhesion to metals, hybrid resins—such as phenolics modified with epoxies, poly(vinyl acetal), or nitrile rubber—are recommended [1].
Q4: Why might a protein-DNA interaction not be detected in a ChIP assay, even if it occurs in living cells? A4: Formaldehyde cross-linking has a temporal threshold. If a protein binds to DNA too transiently (with a residence time of less than a few seconds), it may dissociate before the cross-link forms, leading to a false negative in the assay [6].
The overall strategy for enhancing drug loading involves selecting the right carbon carrier, chemically functionalizing its surface, and employing effective loading protocols. The following diagram illustrates the decision-making workflow for selecting and optimizing these strategies.
The table below summarizes the quantitative impact of different strategies, providing a clear comparison to guide experimental design.
| Strategy | Key Parameter Changed | Reported Outcome | Mechanism / Notes |
|---|---|---|---|
| Carrier Morphology [1] [2] | Use of Hollow Mesoporous Carbon (HMC) vs. standard MCN | ~43% loading efficiency for both Indomethacin and Celecoxib (HMC) | Larger internal void volume in HMC provides more space for drug accommodation. |
| Surface Functionalization [3] | Carboxylation (introduction of -COOH groups) | EE%: 84% → 99%; LC%: 41% → 49% (for Bicalutamide) | Enhanced hydrogen bonding and π-π stacking between drug and functionalized carrier. |
| Surface Functionalization [4] | PEGylation of oxidized MCN (oMCN) | High loading efficiency for Doxorubicin; excellent dispersion & stability. | Improves hydrophilicity and biocompatibility; prevents aggregation in physiological conditions. |
| Loading Methodology [1] [2] | Use of solvent evaporation method | High loading efficiency; drug transformed to stable amorphous state. | Confines drug within pores, inhibiting crystallization and enhancing physical stability for over 12 months. |
This protocol is adapted from studies that successfully loaded Bicalutamide and demonstrated significantly enhanced loading capacity after carboxylation [3].
Step 1: Carboxylation Functionalization
Step 2: Drug Loading via Incubation
Verification: Determine the Encapsulation Efficiency (EE%) and Loading Capacity (LC%) indirectly by measuring the drug concentration in the supernatant using UV-Vis spectroscopy [3].
This method is highly effective for creating stable, amorphous formulations of poorly soluble drugs like Indomethacin and Celecoxib [1] [2].
Problem: Low Drug Loading Efficiency (LE%)
Problem: Poor Dispersion and Stability in Aqueous Media
Problem: Drug Crystallization and Instability During Storage
Problem: Premature "Burst Release" of Drug
Here are answers to common challenges in managing C-H bond activation temperature.
FAQ 1: How can I predict and lower the C–H activation temperature for a new catalyst?
FAQ 2: Why does my reaction mechanism or selectivity change with temperature?
FAQ 3: How can I improve the stability of my catalyst against deactivation?
The table below summarizes key parameters that influence C-H bond activation energy and temperature, crucial for catalyst selection and design.
| Parameter / Descriptor | Relationship with C-H Activation Energy/Temperature | Applicable System | Key Insight |
|---|---|---|---|
| Work Function (W) [1] | Strong negative correlation with e–W | Transition metals (Pt, Pd, Ni) & their alloys | Higher work function facilitates electron transfer, promoting C-H bond cleavage. A more universal descriptor than d-band center for diverse metals. |
| d-Band Center (εd) [3] [1] | Variable correlation; not universally predictive | Transition metal surfaces | Traditionally used, but its predictive capacity fails for some metals and alloys (e.g., Ni-class vs. Pt-class). |
| Occupancy of Antibonding State [1] | Positive correlation with activation energy | Transition metal sites | Higher occupancy weakens metal-adsorbate bonding, decreasing activity. A fundamental electronic factor. |
| Metal-Support Interface [2] | Creates low-temperature reaction pathway | Pt/CeO2 ensemble catalysts | Provides a distinct active site (e.g., Pt-O-Ce) for oxygen activation, enabling a mechanistic transition above a threshold temperature (~170°C). |
Here are detailed methodologies for key experiments cited in this guide.
This protocol outlines using density functional theory (DFT) to predict C-H activation potential [3] [1].
This protocol is for experimentally probing threshold temperatures where reaction mechanisms change, as observed in oxidation reactions [2].
The following diagrams, created with Graphviz, illustrate core workflows for managing C-H bond activation temperature.
Diagram 1: A workflow for theoretically screening and experimentally validating catalysts based on the e⁻ᵂ descriptor to achieve lower C-H activation temperatures [1].
Diagram 2: A workflow for using operando spectroscopy and kinetic analysis to identify the threshold temperature for a dynamic transition in reaction mechanism [2].
| Question | Issue Overview | Diagnostic Steps | Solution & Protocol Adjustment |
|---|
| How does the metal substrate influence precursor coupling? | Different substrates (Au vs. Cu) interact with precursor molecules with varying strength, leading to different dehalogenation and coupling temperatures. This can result in unexpected molecular structures [1]. | 1. Compare STM images from Au(111) and Cu(111) substrates. 2. Analyze the thermal activation profile of the reaction. 3. Check if the observed structures match the expected chevron-type GNRs or alternative dendritic structures [1]. | On Cu(111): Use lower annealing temperatures for dehalogenation and polymerization [1]. On Au(111): Follow the established protocol with annealing at ~525 K for dehalogenation and >700 K for cyclodehydrogenation [1]. | | Why are alternative dendritic structures forming instead of chevron-type GNRs? | When precursors are deposited directly onto a hot substrate at temperatures high enough to activate C-H bonds, the guidance from Br substituents can be overridden, leading to non-chevron structures [1]. | 1. Verify the substrate temperature during deposition. 2. Check if the temperature exceeds the C-H bond activation threshold (>700 K for TPTP on Au(111)) [1]. 3. Confirm the molecular assembly at room temperature before annealing. | Use a two-step thermal annealing process. First, deposit on a room-temperature substrate. Then, anneal in controlled steps: a low-temperature step for polymerization, followed by a high-temperature step for cyclodehydrogenation [1]. | | Does the non-brominated analog (HPB) form similar structures to the brominated precursor (TPTP)? | The Br substituents in TPTP are intended to guide specific linear polymerization. Under certain conditions, HPB can form structures similar to TPTP, indicating Br guidance is not always the dominant factor [1]. | 1. Perform a control experiment with HPB under identical conditions. 2. Use STM to compare the monolayer structures and any resulting polymers or nanostructures [1]. | If specific Br-guided coupling is critical, ensure substrate and annealing parameters are strictly controlled to prevent C-H activation from overriding the process [1]. |
For a visual guide to diagnosing coupling issues, follow this workflow:
This diagram outlines a logical path to diagnose the two most common issues: the use of an incorrect thermal protocol and the choice of substrate.
To ensure successful chevron-type GNR formation, adhere to these core methodologies derived from the literature [1]:
Here are answers to common challenges in controlling drug release from mesoporous carbon nanoparticles (MCNs).
| Question & Issue | Possible Cause & Solution | Key References & Rationale |
|---|
| Q1: My loaded drug is releasing too quickly in simulated gastric/intestinal fluid. | Cause: Inadequate pore gating or surface sealing. Solution: Functionalize the MCN surface with polymers (e.g., chitosan) or lipids that act as a physical barrier. Use stimuli-responsive "gatekeepers" like fatty acids. | [1] Gating agents physically block pores, preventing premature release. [2] Lipids and polymers solidify the formulation, enhancing stability. | | Q2: The drug crystallizes on the MCN surface during storage, reducing dissolution rate. | Cause: Drug molecules migrated from mesopores to the external surface and recrystallized. Solution: Ensure drug is loaded in amorphous form within pores. Use carboxylated MCNs (-COOH) for stronger drug-carrier interaction, improving physical stability. | [1] Carboxylation enhances hydrophilicity and interaction with drugs, stabilizing the amorphous state and preventing crystallization. | | Q3: How can I achieve a targeted release in a specific physiological environment (e.g., pH)? | Cause: Lack of an environmental trigger. Solution: Coat MCNs with pH-sensitive materials (e.g., Eudragit) or use gatekeepers that dissociate at specific pH levels. | [3] [2] Surface modification enables controlled/targeted delivery. pH-sensitive polymers remain intact in stomach (low pH) but dissolve in intestines (higher pH). |
The following section provides actionable methodologies for the solutions mentioned above.
This protocol outlines the oxidation and polymer coating of MCNs to create a physical barrier against premature release [3] [1].
Workflow: Surface Functionalization and Gating
The diagram below illustrates the key steps for functionalizing MCNs and loading a drug.
Procedure:
This method ensures high drug loading within the mesopores and evaluates its physical stability.
Workflow: Drug Loading and Stability Testing
The following diagram maps the process from drug loading to stability assessment.
Procedure & Key Measurements:
The following data is for a fluorinated dendritic hexaphenol (DHP-L6), which may share some thermal characteristics with the materials you are researching [1].
| Material | Description | Key Thermal Property (Glass Transition Temperature, Tg) |
|---|---|---|
| Dendritic this compound (DHP) | Amorphous organic molecular core | High Tg (specific value not provided) [1] |
| DHP-L6 | DHP bonded with six perfluoroalkyl ether moieties | High Tg maintained (specific value not provided) [1] |
Based on the lack of specific protocols, here is a generalized experimental workflow for thermal treatment optimization that you can adapt for your work with this compound monolayers.
Since direct data is unavailable, here are common thermal treatment challenges and general investigative steps based on the workflow above.
| Issue | Potential Root Cause | Investigation & Resolution Steps |
|---|---|---|
| Poor Thermal Stability | Material degradation temperature is too low. | Use TGA to determine actual decomposition onset temperature and ensure all thermal treatments stay below this threshold [1]. |
| Inconsistent Results | Uncontrolled heating rate or atmospheric conditions. | Calibrate furnace; use a controlled atmosphere (e.g., inert gas) to prevent oxidation; standardize ramp/cool rates. |
| Failure to Achieve Target Property | Incorrect time-temperature profile for the desired property (e.g., crystallinity, cross-linking). | Perform a series of experiments (DOE) varying time and temperature, then analyze results to find the optimal "sweet spot." |
For accurate identification and ordering, here are the key specifications for Hexaphenol:
| Property | Description |
|---|---|
| CAS Number | 1506-76-9 [1] [2] |
| Molecular Formula | C₂₁H₁₈O₆ [1] [2] |
| Molecular Weight | 366.36 g/mol [1] [2] |
| IUPAC Name | 10,15-Dihydro-5H-tribenzo[a,d,g][9]annulene-2,3,7,8,12,13-hexaol [1] |
| Synonyms | Cyclotricatechylene; Benzenehexol [1] [2] |
| Appearance | Brown to dark brown or grey fluffy powder [1] [2] |
| Melting Point | 287-289 °C [1] [2] |
A highly relevant study investigates Hexaphenylbenzene (HPB, C₄₂H₃₀), a close structural analog of this compound, focusing on its thermal behavior on metal surfaces to induce π-bond formation [3]. The following workflow summarizes the key experimental steps and findings:
This case study provides a methodology that can be adapted for troubleshooting experiments with similar compounds [3].
| Question | Answer & Troubleshooting Tip |
|---|---|
| What is the primary driver for π-bond formation in this system? | The primary driver is thermal energy from annealing, which allows molecules to overcome kinetic barriers and rearrange into structures with greater π-orbital overlap. The substrate acts as a catalyst, with Cu(111) being more reactive than Au(111) [3]. |
| Why might my experiment not show the expected structural transition? | Check your annealing temperature. The transition is temperature-dependent. If the temperature is too low, the molecules lack the energy to rearrange. If too high, you may bypass the π-bonded phase and form structures via C-H activation instead. |
| The halogenated version of my precursor isn't guiding the coupling as expected. Why? | If the growth occurs on a substrate and at temperatures sufficient to activate C-H bonds, the reaction pathway may not be guided by the halogen substituents. Under these conditions, similar structures can be obtained from both halogenated and non-halogenated precursors [3]. |
The table below summarizes the key characteristics and reported performance of hexaphenol and phloroglucinol based on the search results.
| Precursor | Documented Synthesis Methods | Reported Textural Properties | Key Features & Applications |
|---|---|---|---|
| This compound | Hard-templating method using mesoporous silica templates [1]. | Information not available in the search results. | Considered a "typical carbon precursor"; often used alongside phenol, resorcinol, and sucrose [1]. |
| Phloroglucinol | Soft-templating (self-assembly) with triblock copolymers like Pluronic F127 [2] [3] [4]. | Surface areas up to 466 m²/g [5]; Pore sizes around 3.8 nm [5]; Pore volumes up to 0.62 cm³/g [5]. | Enables formation of ordered structures (2D hexagonal, cubic) [2]; Used in thin films for potential sensors/batteries [2]; Serves as a sustainable alternative to phenol [6]; Forms homogeneous gels quickly with formaldehyde at room temperature [6]. |
While a specific protocol for this compound was not detailed, the synthesis of ordered mesoporous carbon using phloroglucinol via the soft-templating method is well-established. The following workflow outlines a generalized experimental procedure compiled from multiple studies [2] [3] [4].
Key aspects of the synthesis include:
The absence of a direct comparison suggests your guide could fill a genuine gap in the literature. Here is some context to guide your analysis:
Given the limited direct data, you might consider the following approaches to create a valuable resource:
The table below summarizes the key differences and similarities between HPB and TPTP in on-surface synthesis.
| Feature | Hexaphenylbenzene (HPB), C₄₂H₃₀ [1] [2] | 6,11-dibromo-1,2,3,4-tetraphenyltriphenylene (TPTP), C₄₂Br₂H₂₆ [1] [2] |
|---|---|---|
| Molecular Structure | Non-brominated analog of TPTP [1] [2] | Brominated precursor; prototypical for chevron-type GNR synthesis [1] [2] |
| Room Temperature Deposition | Forms non-covalent 2D monolayers on Au(111) and Cu(111) [2] | Information not specified in search results |
| Effect of Moderate Annealing (~440 K) | Thermally induced structural transition in monolayers on Cu(111), driven by intermolecular π-bond formation [2] | Bromine atoms typically guide Ullmann-type coupling upon cleavage (C-Br activation at ~525 K on Au(111)) [2] |
| Coupling on Hot Substrate (e.g., ~450 K, C-H activation) | Forms similar one-dimensional (1D), dendritic-like structures [1] [2] | Forms similar one-dimensional (1D), dendritic-like structures; dibrominated positions do not guide the coupling under these conditions [1] [2] |
| Primary Guiding Mechanism | Non-covalent interactions and π-bond formation [2] | Halogen-guided polymerization under standard protocols [2] |
| Key Finding | Under C-H bond activation conditions, the coupling pathway is not predetermined by the presence or absence of bromine, leading to similar nanostructures from both precursors [1] [2] | Under C-H bond activation conditions, the coupling pathway is not predetermined by bromine, leading to similar nanostructures from both precursors [1] [2] |
A key finding is that the substrate and annealing conditions can override the designed coupling guidance of bromine functional groups [2]. The following diagram illustrates the experimental workflow and decision points that lead to different nanostructures.
This research demonstrates that the substrate and thermal energy input are critical factors [2].
For researchers, these findings highlight that:
The table below summarizes the core differences and shared characteristics of these three phenols.
| Property/Aspect | Phenol | Resorcinol (m-dihydroxybenzene) | Phloroglucinol (1,3,5-trihydroxybenzene) |
|---|---|---|---|
| Basic Structure | Monophenol | Dihydroxybenzene (meta) | Trihydroxybenzene (1,3,5-symmetric) |
| Key Biological Activities | Used in chemical synthesis; base for resins [1] | Model compound in environmental studies; trihalomethane precursor [2] | Neurotrophic effects; promotes neuronal survival/differentiation; antioxidant via Nrf2 pathway [3] |
| Reactivity with Ozone (O₃) | Not specified in search results | Stoichiometry: 2 mol O₃ / mol resorcinol [2] | Stoichiometry: 1.5 mol O₃ / mol phloroglucinol [2] |
| Reactivity with Bromine (Br₂) | Can be determined titrimetrically [4] | Can be determined titrimetrically [4] | Can be determined titrimetrically [4] |
| Applications | Synthesis of phenolic resins (e.g., with resorcinol and formaldehyde) [1] | Synthesis of adhesives and resins; model compound in water treatment studies [1] [2] | Naturally occurring; therapeutic potential for neurodegenerative diseases; building block for other compounds [3] [5] |
The following experimental data highlights how these compounds behave in specific contexts.
A study on ozonation in an agitated tank reactor determined the stoichiometry and kinetics [2]:
A titrimetric method with an amplification procedure can determine microgram quantities of phenol, resorcinol, and phloroglucinol [4]:
For phloroglucinol derivatives and other polyphenols, key bioactivity is assessed through in vitro models of neuronal growth and survival [3]:
The neurotrophic effects of compounds like phloroglucinol involve complex signaling pathways within neurons. The diagram below outlines the key mechanisms described in the literature [3].
The performance of these materials is often evaluated based on their drug loading capacity and release profiles.
| Material | Model Drug / Compound | Key Experimental Data | Reference |
|---|---|---|---|
| Mesoporous Carbon | Crystal Violet (CV) dye (model compound) | Adsorption capacity: Optimized material achieved 223.5 mg/g [1]. | [1] |
| Mesoporous Silica MCM-41 | Ibuprofen | First demonstration (2001): Loaded 30% by weight of ibuprofen [3]. | [3] |
| Fenofibrate | Clinical study: In a human trial, MSNs increased bioavailability by 54% compared to a commercial product [3]. | [3] | |
| 15 different poorly soluble drugs (e.g., Ketoprofen, Docetaxel) | Solubility enhancement: Improved drug solubility by 10 to 2000-fold compared to crystalline forms [4]. | [4] |
The diagram below outlines the general workflow for developing and evaluating a drug delivery system using these materials.
Your choice between these materials depends heavily on your specific research goals:
Choose Mesoporous Silica MCM-41 if:
Consider Mesoporous Carbon if: